Product packaging for 2-(Propylthio)nicotinamide(Cat. No.:CAS No. 175135-26-9)

2-(Propylthio)nicotinamide

Cat. No.: B071382
CAS No.: 175135-26-9
M. Wt: 196.27 g/mol
InChI Key: JIYBJKGFAMWNDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Propylthio)nicotinamide ( 175135-26-9) is a high-purity chemical compound offered for research and development purposes. This solid compound has a molecular formula of C 9 H 12 N 2 OS and a molecular weight of 196.27 g/mol. It is characterized by a melting point of 146-148°C. As a derivative of nicotinamide (vitamin B3), this compound is of significant interest in medicinal and organic chemistry research. Nicotinamide is a fundamental precursor to the essential cofactors nicotinamide adenine dinucleotide (NAD+) and NADPH, which play critical roles in cellular energy metabolism, redox reactions, and DNA repair mechanisms . The structural modification with a propylthio side chain presents opportunities for exploring structure-activity relationships and developing novel chemical entities. Specifications & Handling: • Purity: ≥97% • Physical State: Solid at 20°C • Storage: Store long-term in a cool, dry place to maintain stability. • Safety: Refer to the Safety Data Sheet (SDS) for safe handling procedures. Intended Use: This product is supplied for research and development use by qualified laboratory personnel. It is explicitly not intended for diagnostic, therapeutic, or consumer applications. All chemicals should be handled by technically qualified individuals using appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2OS B071382 2-(Propylthio)nicotinamide CAS No. 175135-26-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propylsulfanylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-2-6-13-9-7(8(10)12)4-3-5-11-9/h3-5H,2,6H2,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYBJKGFAMWNDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=C(C=CC=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379083
Record name 2-(propylthio)nicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-26-9
Record name 2-(Propylthio)-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(propylthio)nicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Nicotinamide (B372718) Derivatives

The creation of nicotinamide derivatives is achieved through several key methodologies, ranging from traditional organic synthesis to modern biocatalytic and continuous-flow processes.

Conventional Organic Synthesis Approaches

Traditional methods for synthesizing nicotinamide derivatives often involve the coupling of a carboxylic acid with an amine. researchgate.net These conventional approaches, while widely used, can be expensive and laborious. rsc.org A common strategy involves the quaternization of nicotinamide with various electrophiles. For instance, nicotinamide can be reacted with substituted 2-bromoacetophenones in a solvent like acetone, often requiring heating and extended reaction times of up to 25 hours. nih.gov However, these methods can suffer from long reaction times and lower yields. nih.gov For example, the conventional synthesis of nicotinamide salts with 2-bromo-4-bromoacetophenone and 2-bromo-4-fluoroacetophenone yielded 51% and 18% respectively. nih.gov The use of microwave irradiation has been shown to significantly improve yields and drastically reduce reaction times to as little as 10-20 minutes. nih.gov

Another conventional approach is the acylation of an amine. For example, substituted nicotinic acid can be converted to its acyl chloride using an agent like oxalyl chloride. nih.gov This intermediate then reacts with an appropriate amine under basic conditions to form the desired N-substituted nicotinamide derivative. nih.gov

Enzymatic and Biocatalytic Synthesis Methods

Biocatalysis, utilizing enzymes for organic synthesis, presents a powerful and sustainable alternative to traditional chemical methods for amide bond formation. rsc.org This approach offers significant advantages, including mild reaction conditions, high stereoselectivity, and impressive catalytic efficiency. rsc.org

A notable example is the use of Novozym® 435, an immobilized lipase (B570770) from Candida antarctica, to catalyze the synthesis of nicotinamide derivatives. rsc.orgnih.govrsc.org In one study, this enzyme was used to react methyl nicotinate (B505614) with various amines and benzylamines, achieving high product yields of 81.6–88.5%. rsc.orgnih.govrsc.org While chemo-enzymatic reactions are conducted under mild conditions, they can sometimes require several days to reach the desired yield at room temperature. rsc.org

Enzymatic strategies are also employed for the synthesis of nicotinamide mononucleotide (NMN) and its derivatives. Recombinant NMN adenylyl transferase (NMNAT) enzymes, for instance, can generate β-NAD from β-nicotinamide mononucleotide (NMN) in the presence of ATP. acs.org This method has been adapted to produce NAD+ derivatives with high yields. acs.org

Continuous-Flow Microreactor Technologies in Derivative Synthesis

Continuous-flow microreactor technology has emerged as a highly efficient method for the synthesis of nicotinamide derivatives, offering several advantages over conventional batch reactors. rsc.orgrsc.org These benefits include precise control over temperature and residence time, enhanced heat and mass transfer, and safer handling of hazardous reagents. rsc.org

When combined with immobilized enzymes, continuous-flow systems significantly improve enzyme reusability and reduce reaction times. rsc.org For instance, the synthesis of nicotinamide derivatives using Novozym® 435 in a continuous-flow microreactor dramatically shortened the reaction time from 24 hours in a batch reactor to just 35 minutes, with a significant improvement in yield. rsc.org The optimization of parameters such as solvent, substrate ratio, temperature, and flow rate is crucial for maximizing the efficiency of these systems. researchgate.net In one such system, tert-amyl alcohol was identified as an environmentally friendly and effective reaction medium. rsc.orgnih.gov

Synthesis of 2-(Propylthio)nicotinamide and Related Thio-Analogs

The introduction of a thioether group, such as the propylthio moiety, onto the nicotinamide scaffold is a key step in producing this compound and its analogs.

Strategies for Introducing the Propylthio Moiety

The propylthio group is typically introduced via nucleophilic substitution. A common precursor is a nicotinamide derivative bearing a leaving group, such as a halogen, at the 2-position. For example, 2-chloronicotinamide (B82574) can be reacted with a thiol, such as propanethiol, in the presence of a base to yield this compound.

An alternative strategy involves starting with a mercaptopyridine derivative. For the synthesis of a related compound, 3-cyano-4,6-dimethyl-2-(propylthio)pyridine, 3-cyano-4,6-dimethyl-2-mercaptopyridine is treated with a propyl halide in the presence of a base like sodium hydroxide (B78521) and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide. researchgate.net This resulting nicotinonitrile derivative can then potentially be hydrolyzed to the corresponding nicotinamide.

Another documented method involves the reaction of 2-mercaptonicotinic acid with an alkyl halide under basic conditions. While this has been demonstrated with benzyl (B1604629) bromide, a similar approach could be envisioned for the introduction of a propyl group.

Protecting groups can play a crucial role in these synthetic strategies to prevent unwanted side reactions with other functional groups in the molecule. numberanalytics.com The choice of protecting group is critical and must be stable to the reaction conditions used to introduce the propylthio group, yet be easily removable afterward. numberanalytics.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound and its analogs. Key parameters that are often investigated include the choice of solvent, base, temperature, and reaction time.

For the synthesis of related 2,4-disubstituted thiazoles from benzylamines, acetophenones, and sulfur powder, a study found that isonicotinic acid was a preferable Brønsted acid promoter and DMSO was the optimal solvent, leading to a 66% yield. researchgate.net In the synthesis of 1,2,4-thiadiazoles from primary amides, a solvent-free approach using Lawesson's reagent and tert-butyl hydrogen peroxide (TBHP) at 80°C was found to be most effective. nih.govrsc.org The molar ratio of reagents is also a critical factor to optimize. nih.govrsc.org

The tables below provide examples of optimized reaction conditions for the synthesis of nicotinamide derivatives and related heterocyclic compounds.

Table 1: Optimization of Reaction Conditions for 1,2,4-Thiadiazole Synthesis nih.gov

EntrySolventTemperature (°C)Time (min)Yield (%)
1TolueneReflux60No Reaction
2Solvent-free606065
3Solvent-free802592
4Solvent-free1001581

This table illustrates the effect of solvent and temperature on the yield of 3,5-diphenyl-1,2,4-thiadiazole from benzamide.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Nicotinamide Derivatives nih.gov

CompoundElectrophileMethodReaction TimeYield (%)
1Methyl iodideConventional17 h78
22-bromo-4'-chloroacetophenoneConventional25 h39
32-bromo-4'-bromoacetophenoneConventional25 h51
1Methyl iodideMicrowave10 min91
22-bromo-4'-chloroacetophenoneMicrowave15 min85
32-bromo-4'-bromoacetophenoneMicrowave15 min88

This table highlights the significant improvements in reaction time and yield achieved with microwave-assisted synthesis.

Spectroscopic and Chromatographic Characterization in Synthetic Studies

The structural elucidation of this compound, a molecule featuring a substituted pyridine (B92270) ring, a thioether linkage, and an amide functional group, relies heavily on a combination of modern analytical techniques. These methods provide complementary information, allowing for an unambiguous assignment of the compound's constitution and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. Both ¹H and ¹³C NMR are routinely employed to provide a detailed picture of the molecular framework of this compound.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the propyl group and the pyridine ring.

Propyl Group: The propyl group will exhibit three distinct signals: a triplet for the terminal methyl (CH₃) protons, a sextet (or multiplet) for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and a triplet for the methylene group directly attached to the sulfur atom. The downfield shift of the latter is due to the deshielding effect of the electronegative sulfur atom.

Pyridine Ring: The three aromatic protons on the nicotinamide ring will appear as distinct signals in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm. Their specific chemical shifts and coupling patterns (doublets, doublets of doublets) are dictated by their positions relative to the nitrogen atom and the other substituents.

Amide Protons: The amide (CONH₂) protons typically appear as two broad singlets, the chemical shift of which can be highly variable and dependent on the solvent and concentration.

While specific spectral data for this compound is not widely published, data for analogous compounds such as 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (B159013) shows the characteristic signals for the propyl group, with the terminal methyl protons appearing as a triplet around 1.07-1.13 ppm and the methylene protons as multiplets at higher chemical shifts. google.com

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Propyl Group Carbons: The three carbon atoms of the propyl group will appear in the upfield region of the spectrum.

Pyridine Ring Carbons: The five carbon atoms of the pyridine ring will resonate in the downfield aromatic region. The carbon atom attached to the sulfur (C2) and the carbonyl carbon (C3) will have characteristic chemical shifts influenced by their respective substituents.

Carbonyl Carbon: The carbon of the amide carbonyl group (C=O) will appear at the most downfield position, typically in the range of 160-180 ppm.

Data for related nicotinamide structures confirms that the carbonyl carbon is typically found at a significant downfield shift. chemicalbook.com The principles of ¹³C NMR suggest that the carbon signals in this compound would be well-resolved, allowing for the confirmation of the number and types of carbon atoms present. libretexts.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar structures and general NMR principles.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Propyl-CH₃~1.0-1.2 (triplet)~13-15
Propyl-CH₂-CH₃~1.6-1.8 (sextet)~22-24
S-CH₂-~3.0-3.3 (triplet)~35-40
Pyridine-H4~7.8-8.0 (dd)~135-138
Pyridine-H5~7.2-7.4 (dd)~122-125
Pyridine-H6~8.5-8.7 (dd)~150-153
Pyridine-C2-~158-162
Pyridine-C3-~130-133
CONH₂~7.5-8.5 (broad s)~165-168

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In a typical MS experiment, the molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). This provides the molecular weight of the compound. For this compound (C₉H₁₂N₂OS), the expected molecular ion peak [M]⁺ would be at an m/z corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For instance, the cleavage of the propyl group or the loss of the amide group would result in characteristic fragment ions. While specific data for the title compound is scarce, GC-MS data for the closely related 2-(Propylthio)nicotinic acid shows a top peak at m/z 164, which could correspond to a fragment of the propylthio-pyridine core. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high level of accuracy allows for the determination of the elemental formula of the compound, as each unique combination of atoms will have a slightly different exact mass. This is a crucial step in confirming the identity of a newly synthesized compound. For example, HRMS would be able to distinguish this compound from other isomeric compounds or compounds with the same nominal mass but different elemental compositions.

Table 2: Key Mass Spectrometry Data for this compound

AnalysisExpected ResultInformation Gained
Molecular FormulaC₉H₁₂N₂OSElemental Composition
Nominal Mass196 g/molInteger Molecular Weight
Exact Mass (Monoisotopic)196.0670 DaPrecise Molecular Weight for HRMS
Expected [M+H]⁺ in HRMS197.0748 DaConfirmation of Elemental Formula

Other Advanced Analytical Techniques for Structural Elucidation

Beyond NMR and MS, other analytical techniques are employed to ensure the purity and confirm the structure of synthesized this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental chromatographic technique used to separate, identify, and quantify each component in a mixture. In the context of synthetic studies, HPLC is primarily used to assess the purity of the final product. A pure sample of this compound should ideally show a single, sharp peak in the chromatogram. The retention time of this peak can also be used as an identifying characteristic under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide, C-N stretching, and C-S stretching, as well as the aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in the compound. The experimentally determined percentages should closely match the theoretical values calculated from the molecular formula, providing strong evidence for the compound's identity and purity.

Biological Activities and Pharmacological Efficacy

Antiproliferative and Anticancer Activities

In Vitro Cytotoxicity Profiling in Human Tumor Cell Lines

The cytotoxic effects of 2-(Propylthio)nicotinamide and related compounds have been evaluated against a panel of human cancer cell lines, revealing a range of activities.

Studies have demonstrated the antiproliferative capabilities of various chemical compounds against several human tumor cell lines, including HCT-116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). researchgate.net For instance, certain 2-thioxoimidazolidine derivatives have shown inhibitory effects against HepG2 and HCT-116 cell lines. nih.gov In one study, a novel benzimidazole (B57391) derivative exhibited significant cytotoxic effects against both HepG2 and A549 (lung cancer) cells, with IC₅₀ values of 15.58 µM and 15.80 µM, respectively. jksus.org The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.

The pore-forming toxin Colicin N (ColN) has also been screened for its cytotoxic effects on various cancer cell lines. usm.my ColN showed a mild decrease in cell viability in most tested lines, with the most significant effects observed in A549 and HCT-116 cells, showing 31.9% and 31.5% decreases in cell viability, respectively. usm.my However, in MCF-7 cells, ColN appeared to promote cancer cell growth. usm.my

Table 1: In Vitro Cytotoxicity of Various Compounds on Human Cancer Cell Lines

Compound/Agent Cell Line Effect IC₅₀ Value
Benzimidazole derivative (se-182) HepG2 Cytotoxic 15.58 µM jksus.org
Benzimidazole derivative (se-182) A549 Cytotoxic 15.80 µM jksus.org
Colicin N A549 31.9% decrease in cell viability usm.my Not Reported
Colicin N HCT-116 31.5% decrease in cell viability usm.my Not Reported
Colicin N MCF-7 Promotion of cell growth usm.my Not Reported
2-thioxoimidazolidine derivatives HepG2 Inhibitory Not Reported nih.gov
2-thioxoimidazolidine derivatives HCT-116 Inhibitory Not Reported nih.gov

In Vivo Antitumor Efficacy in Murine Xenograft Models

Research has extended to in vivo models to assess the antitumor potential of related compounds. A study on a multitargeted 6-substituted pyrrolo[3,2-d]pyrimidine antifolate, compound 1 , demonstrated in vivo efficacy against both early- and late-stage MIA PaCa-2 pancreatic cancer xenografts. acs.org Another study involving a dual inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT) and histone deacetylase (HDAC), compound 35 , showed significant in vivo antitumor efficacy in an HCT116 xenograft model. researchgate.net

A novel antitumor compound, NC-190, has shown significant activity against a range of intraperitoneally inoculated murine tumors, including P388 leukemia, L1210 leukemia, B16 melanoma, M5076 reticulum cell sarcoma, sarcoma 180, and mouse hepatoma MH134. nih.gov Furthermore, in experiments with subcutaneously inoculated tumors, NC-190 inhibited tumor growth and increased the life span of mice with Lewis lung carcinoma or B16 melanoma. nih.gov

Inhibition of Vasculogenic Mimicry (VM)

Vasculogenic mimicry (VM) is a process by which highly aggressive tumor cells form vascular-like channels, contributing to tumor progression and metastasis. dovepress.comfrontiersin.org Nicotinamide has been shown to effectively inhibit the formation of these VM structures and even destroy already formed ones in a dose-dependent manner. plos.orgnih.gov This inhibitory effect may be partly due to the downregulation of vascular endothelial cadherin (VE-Cadherin), a key protein in VM. plos.orgnih.gov The ability to inhibit VM is considered a potential therapeutic strategy, especially in cancers like melanoma where anti-angiogenic therapies targeting endothelial cells are often not effective. plos.orgnih.gov

Anti-inflammatory and Immunomodulatory Effects

Modulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-8)

Nicotinamide has demonstrated potent inhibitory effects on several pro-inflammatory cytokines. In in vitro models, nicotinamide has been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) in a dose-dependent manner. nih.govnih.gov Specifically, in a model of endotoxemia, nicotinamide significantly reduced the levels of these cytokines. nih.govnih.gov For example, a 40 mmol/l concentration of nicotinamide reduced the IL-6 and TNF-α responses by over 95% and the IL-8 levels by 85%. nih.govnih.gov Other compounds, such as 2,3-dehydrosilybin (B1234275) (DHS), have also been shown to diminish the lipopolysaccharide (LPS)-induced release of IL-6 and IL-8. mdpi.com

Impact on Immune Cell Function and Responses (e.g., IFN-γ, dendritic cells)

Nicotinamide and its metabolism have been linked to the function of immune cells. Interferon-gamma (IFN-γ), a key regulator of immune responses, has been found to upregulate genes involved in nicotinamide metabolism. biorxiv.org This suggests a transcriptional basis for the modulation of metabolic pathways by IFN-γ. biorxiv.org Furthermore, nicotinamide has been identified as a natural suppressor of dendritic cell (DC) function. nih.gov It has been shown to significantly suppress DC activation in vitro and restrain DC infiltration in mouse models of psoriasis. nih.govnih.gov This suppression of DC hyperactivation appears to occur through a Poly (ADP-ribose) polymerases (PARPs)-NF-κB dependent pathway. nih.gov In melanoma-bearing mice treated with nicotinamide, a significant increase in IFN-γ producing cells was observed, suggesting a role in the immune response to tumors. nih.gov

Antioxidant and Redox Homeostasis Regulation

Attenuation of Reactive Oxygen Species (ROS) Production

Nicotinamide has been shown to play a role in mitigating the damaging effects of reactive oxygen species (ROS), which are highly reactive molecules that can lead to cellular damage. It is believed to exert its antioxidant effects indirectly by enhancing the cell's antioxidant capacity. mdpi.com By serving as a precursor to NADPH, nicotinamide supplementation can increase the levels of this crucial molecule, which in turn protects cells from the toxicity of ROS. wikipedia.org Studies have demonstrated that nicotinamide can inhibit oxidative damage induced by ROS in rat brain mitochondria, protecting against both protein oxidation and lipid peroxidation. medscape.com

Restoration of Endogenous Antioxidant Systems (e.g., glutathione (B108866), superoxide (B77818) dismutase)

The body possesses its own antioxidant defense systems, including enzymes like superoxide dismutase (SOD) and catalase, as well as molecules like glutathione (GSH). mdpi.com These systems work to neutralize ROS and maintain cellular redox balance. Research suggests that nicotinamide can support these endogenous antioxidant systems. For instance, in lead-induced hypertension, a condition associated with oxidative stress, there was no deficiency in the main antioxidant enzymes SOD, catalase, and glutathione peroxidase, suggesting that other mechanisms, potentially supported by compounds like nicotinamide, contribute to managing oxidative stress. Current time information in Bangalore, IN. The antioxidant defense system, which includes SOD and glutathione peroxidase, is crucial for balancing the production and decomposition of ROS. nih.gov

Photoprotective Effects Against UV-Induced Oxidative Stress

Ultraviolet (UV) radiation from the sun is a significant source of oxidative stress on the skin, leading to damage and increasing the risk of skin cancer. Nicotinamide has demonstrated notable photoprotective effects. It can help prevent UV-induced cellular energy loss and protect against the blockade of glycolysis caused by UV radiation. nih.gov While nicotinamide does not directly absorb UV radiation, its role in cellular energy pathways appears to be central to its protective effects. nih.govunesp.br Oral and topical application of nicotinamide has been shown to prevent UV-induced immunosuppression in humans. nih.govmdpi.com Pre-treatment with nicotinamide has been found to effectively prevent oxidative stress formation, DNA damage, and inflammation in human keratinocytes exposed to UVB radiation. nih.gov

Antimicrobial Activities

Research has explored the antimicrobial properties of nicotinamide and its derivatives, including those structurally related to this compound.

Antifungal Efficacy Against Candida albicans and Cryptococcus neoformans

Nicotinamide has demonstrated significant antifungal activity against Candida albicans, a common human fungal pathogen, including strains resistant to fluconazole. unesp.br It has also been shown to be effective against Cryptococcus neoformans. unesp.brnih.gov The mechanism of action appears to involve disruption of the fungal cell wall. unesp.br Furthermore, nicotinamide can enhance the activity of conventional antifungal drugs like amphotericin B. nih.gov

Notably, studies on nicotinamide derivatives have shown promising results. A compound structurally related to this compound, N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide, exhibited moderate antifungal activity against the phytopathogenic fungi Rhizoctonia solani and Sclerotinia sclerotiorum. Another study on novel 2-aminonicotinamide derivatives identified compounds with excellent activity against C. albicans and broad-spectrum antifungal activity against fluconazole-resistant C. albicans, C. parapsilosis, C. glabrata, and Cryptococcus neoformans. nih.gov

Antifungal Activity of Nicotinamide and its Derivatives

Compound/Organism Activity
Nicotinamide
Candida albicans Significant antifungal activity, including against fluconazole-resistant isolates. unesp.br
Cryptococcus neoformans Exhibited antifungal activity. unesp.br
N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide
Rhizoctonia solani Moderate antifungal activity.
Sclerotinia sclerotiorum Moderate antifungal activity.
2-Aminonicotinamide Derivatives
Candida albicans (including fluconazole-resistant) Excellent activity with MIC80 values as low as 0.0313 μg/mL. nih.gov
Candida parapsilosis Broad-spectrum activity with MIC80 range of 0.0313–2.0 μg/mL. nih.gov
Candida glabrata Broad-spectrum activity with MIC80 range of 0.0313–2.0 μg/mL. nih.gov
Cryptococcus neoformans Broad-spectrum activity with MIC80 range of 0.0313–2.0 μg/mL. nih.gov

Antitubercular Activity Against Mycobacterium tuberculosis Strains (e.g., H37Rv)

Nicotinamide has been shown to inhibit the replication of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The H37Rv strain is a well-characterized and commonly used laboratory strain for tuberculosis research. medscape.com The antitubercular activity of nicotinamide against M. tuberculosis H37Rv is dependent on the presence of a functional bacterial enzyme called nicotinamidase/pyrazinamidase (PncA). This enzyme converts nicotinamide into its active form within the bacterium. Both nicotinamide and the related drug pyrazinamide (B1679903) showed similar inhibitory effects on the growth of wild-type H37Rv within macrophages.

Antitubercular Activity of Nicotinamide

Compound Organism Key Findings
Nicotinamide Mycobacterium tuberculosis H37Rv Inhibited replication within macrophages.
Activity is dependent on the bacterial PncA enzyme.
Similar inhibition to pyrazinamide against wild-type H37Rv.

Antibacterial Activity Against Gram-Positive Strains (e.g., Staphylococcus aureus)

A thorough search for studies investigating the antibacterial effects of this compound against Staphylococcus aureus or other Gram-positive bacteria did not yield any specific results. Research has been conducted on nicotinamide, which has been shown to enhance the clearance of S. aureus by the innate immune system. nih.govnih.gov Studies have explored the direct antimicrobial and bactericidal activities of niacinamide (a form of nicotinamide) against various microorganisms, including S. aureus. mdpi.combiomedpharmajournal.org However, these findings are specific to the parent molecule and cannot be extrapolated to the 2-(propylthio) derivative without direct experimental evidence.

Neuroprotective Potential

There is no available research specifically examining the role of this compound in protecting the blood-brain barrier (BBB) from oxidative stress. The broader class of nicotinamide derivatives has been investigated for their potential to shield the BBB from oxidative damage. nih.gov Nicotinamide itself is recognized for its neuroprotective capabilities, partly through the inhibition of enzymes that are overactivated during oxidative stress and by supporting cellular energy metabolism. nih.govresearchgate.net These general neuroprotective properties of nicotinamide and some of its other derivatives are a subject of ongoing research, but data on the this compound compound is absent.

Specific studies on the efficacy of this compound in preserving neural function or vision in injury models are not found in the available literature. Research into nicotinamide has demonstrated its potential to limit cortical injury and improve functional recovery after traumatic brain injury. nih.gov Furthermore, nicotinamide adenine (B156593) dinucleotide phosphate (B84403) oxidase 2 (NOX2), an enzyme related to nicotinamide metabolism, is implicated in the response to facial nerve injury. nih.gov However, these findings are not directly associated with this compound.

Vasorelaxation Properties

No studies specifically detailing the vasorelaxation properties of this compound could be located. The vasorelaxant effects of other nicotinamide derivatives, such as nicorandil (B1678753) (N-(2-hydroxyethyl)nicotinamide nitrate), are well-documented and are attributed to their specific chemical structures that allow them to act as potassium channel openers and nitric oxide donors. nih.gov The term "2-(Propylthio)adenosine" appears in some contexts related to vasorelaxation, but this is a different chemical entity from this compound. tdx.cat Without dedicated research, the potential vasorelaxant effects of this compound remain unknown.

Mechanistic Insights into Biological Action

Modulation of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) Metabolism

Nicotinamide adenine dinucleotide (NAD+) is a pivotal coenzyme in all living cells, central to metabolism and a variety of cellular processes. wikipedia.orgnih.gov It exists in both an oxidized (NAD+) and a reduced (NADH) form, playing a critical role in redox reactions. wikipedia.org Beyond its function as a coenzyme, NAD+ serves as a substrate for several enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), thereby influencing gene expression, DNA repair, and other key cellular functions. nih.govmdpi.com The homeostasis of NAD+ is maintained through a balance of biosynthesis, consumption, and recycling pathways. nih.gov Aberrations in NAD+ metabolism have been linked to a range of diseases, including metabolic disorders, cancer, and neurodegeneration. mdpi.com

Inhibition of NAD Kinase (NADK) and Subsequent NADPH Pool Depletion

Nicotinamide adenine dinucleotide kinase (NADK) is the sole enzyme responsible for the phosphorylation of NAD+ to form NADP+. wikipedia.org NADP+ is subsequently reduced to NADPH, a critical molecule that provides the reducing power for various biosynthetic pathways, such as the synthesis of fatty acids and nucleotides. wikipedia.orgwikipedia.org NADPH is also essential for protecting cells against oxidative stress. nih.gov

Thionicotinamide (B1219654), a nicotinamide analog, has been shown to inhibit NADK activity. wikipedia.org This inhibition leads to a reduction in the cellular pools of both NADP and NADPH. nih.gov By suppressing the cytosolic NADPH pool, thionicotinamide increases oxidative stress within cells and can act synergistically with chemotherapeutic drugs that also induce reactive oxygen species (ROS). wikipedia.orgnih.gov The depletion of NADPH limits the availability of nucleic acids for DNA replication and puts cancer cells in a state of heightened oxidative stress. mdpi.com This makes NADK a potential target for anticancer therapies. wikipedia.orgnih.gov

Table 1: Impact of NADK Inhibition by Thionicotinamide on Cellular Processes

Cellular ProcessEffect of ThionicotinamideReference
NADK ActivityInhibition wikipedia.org
NADP/NADPH PoolDepletion nih.gov
Oxidative StressIncrease wikipedia.orgnih.gov
Biosynthetic PathwaysInhibition nih.gov
Synergy with ChemotherapyEnhancement wikipedia.orgnih.gov

Interaction with Sirtuin (SIRT) Enzymes (e.g., SIRT1, SIRT2)

Sirtuins are a family of NAD+-dependent protein deacetylases that play crucial roles in various cellular processes, including aging, metabolism, and DNA repair. nih.govhasekidergisi.com There are seven known mammalian sirtuins (SIRT1-7). SIRT1, located in the nucleus, is involved in regulating transcription factors like p53 and promoting cell survival. plos.orgmdpi.com SIRT2 is primarily found in the cytoplasm and deacetylates proteins such as α-tubulin, but it can also be found in the nucleus where it deacetylates histones and transcription factors. nih.gov

Nicotinamide, a product of the sirtuin deacetylation reaction, can act as an inhibitor of sirtuin activity, creating a feedback loop. d-nb.info The activity of sirtuins is dependent on the availability of NAD+. plos.org For instance, a decline in NAD+ levels can lead to reduced SIRT1 activity. plos.org Some studies suggest that both SIRT1 and SIRT2 may act as tumor suppressors in certain cancers. hasekidergisi.com The modulation of sirtuin activity by compounds like nicotinamide and its analogs is an active area of research for therapeutic interventions in various diseases. nih.govmdpi.com

Table 2: Overview of SIRT1 and SIRT2 Functions

SirtuinPrimary LocationKey FunctionsReference
SIRT1NucleusDeacetylation of p53, regulation of metabolism, DNA repair, cell survival plos.orgmdpi.com
SIRT2Cytoplasm (primarily)Deacetylation of α-tubulin, histones, and transcription factors nih.gov

Impact on Poly(ADP-ribose) Polymerase (PARP) Activity

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in numerous cellular processes, most notably DNA repair. nih.gov When DNA damage occurs, PARP-1 is activated and utilizes NAD+ as a substrate to synthesize poly(ADP-ribose) chains on target proteins, a process called PARylation. plos.orgmdpi.com This signaling event recruits other DNA repair proteins to the site of damage. nih.gov

Nicotinamide and its analogs can inhibit PARP activity. d-nb.infonih.govresearchgate.net By inhibiting PARP, these compounds can prevent the repair of DNA damage, which can be particularly effective in cancer cells that already have defects in other DNA repair pathways. nih.gov This concept, known as synthetic lethality, is the basis for the use of PARP inhibitors in cancer therapy. mdpi.com Overactivation of PARP due to extensive DNA damage can lead to a significant depletion of cellular NAD+ and ATP, potentially leading to a form of cell death called parthanatos. nih.gov Inhibition of PARP can therefore preserve cellular energy stores under conditions of DNA damage. nih.gov

Cellular and Molecular Targets

Cell Cycle Regulation and Apoptosis Induction

The cell cycle is a tightly regulated process that governs cell proliferation, and its disruption is a hallmark of cancer. nih.gov Apoptosis, or programmed cell death, is a crucial mechanism for removing damaged or unwanted cells. nih.gov These two processes are intricately linked. nih.gov

Inhibition of PARP activity by compounds like nicotinamide has been shown to induce cell cycle arrest, particularly at the G2 checkpoint, and to promote apoptosis. nih.gov This effect appears to be independent of the tumor suppressor protein p53, which is often mutated in cancer cells. nih.gov The induction of apoptosis by PARP inhibition may involve the disruption of mitochondrial membrane potential. nih.gov SIRT1 has also been implicated in the regulation of apoptosis, primarily through its deacetylation and subsequent inactivation of p53. mdpi.com Inhibition of SIRT1 can lead to increased p53 acetylation and enhanced apoptosis. mdpi.com

Inhibition of VEGFR-2 and Related Signaling Pathways

The nicotinamide scaffold has emerged as a promising framework for the development of inhibitors targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. While direct studies on 2-(Propylthio)nicotinamide are limited, extensive research into nicotinamide-based derivatives has demonstrated potent inhibitory activity against VEGFR-2.

Newly designed and synthesized nicotinamide derivatives have shown significant anti-proliferative activities against various cancer cell lines, with their mechanism of action tied to VEGFR-2 inhibition. nih.govnih.gov For example, a series of four novel nicotinamide-based derivatives were evaluated for their potential to inhibit VEGFR-2. Among them, compound 6 was identified as the most potent, with an IC₅₀ value of 60.83 nM against the VEGFR-2 enzyme. nih.gov This compound also exhibited significant cytotoxicity against HCT-116 and HepG-2 cancer cells. nih.gov Further studies on this derivative revealed it could arrest the cell cycle in the pre-G1 and G2-M phases and induce both early and late apoptosis in HCT-116 cells. nih.gov

In another study, novel hybrids of nicotinamide and thiadiazole were synthesized and evaluated for their anti-breast cancer activity via VEGFR-2 inhibition. rsc.org The most active hybrid, compound 7a , displayed a powerful VEGFR-2 inhibitory effect with an IC₅₀ value of 0.095 µM, comparable to the established inhibitor Sorafenib. rsc.orgresearchgate.net This inhibition of the VEGFR-2 signaling cascade is a primary contributor to the observed anticancer effects. rsc.org In-depth mechanistic studies confirmed that compound 7a activates the intrinsic apoptotic pathway, evidenced by a significant increase in caspase-3 and Bax levels, alongside a decrease in the anti-apoptotic protein Bcl-2. rsc.org

These findings underscore the capacity of the nicotinamide structure to serve as a foundation for potent VEGFR-2 inhibitors. The binding of these compounds to the kinase domain of VEGFR-2 blocks the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis.

Table 1: VEGFR-2 Inhibitory Activity of Selected Nicotinamide Derivatives

Compound Target Enzyme IC₅₀ (nM) Cell Line(s) Tested Reference(s)
Compound 6 VEGFR-2 60.83 HCT-116, HepG-2 nih.gov
Compound 7a VEGFR-2 95 MDA-MB-231, MCF-7 rsc.orgresearchgate.net
Compound 8 VEGFR-2 55.4 HCT-116, HepG-2, MCF-7 researchgate.net
Compound 10 VEGFR-2 Sub-micromolar HCT-116, HepG2 nih.gov
Sorafenib (Reference) VEGFR-2 41.6 - 100 HCT-116, HepG-2, MCF-7 rsc.orgresearchgate.net

Disruption of Fungal Cell Wall Integrity and Biosynthesis of Glycosylphosphatidylinositol (GPI)-anchored proteins

Nicotinamide derivatives have been identified as a significant class of compounds with potent antifungal properties. nih.gov Their mechanism of action often involves the disruption of the fungal cell wall, a structure essential for maintaining cellular integrity and viability. nih.gov The cell wall is a complex matrix primarily composed of glucans, chitin, and mannoproteins, many of which are tethered to the membrane via glycosylphosphatidylinositol (GPI) anchors. mdpi.com

Research into a series of 37 synthesized nicotinamide derivatives identified compound 16g as a highly active agent against Candida albicans, including fluconazole-resistant strains, with a minimum inhibitory concentration (MIC) as low as 0.25 µg/mL. nih.gov Mechanistic studies revealed that this compound's antifungal effect is related to its ability to disrupt the cell wall of C. albicans. nih.gov Transmission electron microscopy of cells treated with compound 16g showed visible damage to the cell wall, including broken edges and a thickening of the space between the cell wall and the cell membrane, indicating a loss of protective function. nih.gov

Furthermore, a structurally related compound, N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide , has demonstrated moderate antifungal activity against the plant pathogenic fungi Rhizoctonia solani and Sclerotinia sclerotiorum. nih.gov The broader class of nicotinamide derivatives has been explored for various fungicidal applications, highlighting the versatility of this chemical scaffold in combating fungal pathogens. nih.govnih.govmdpi.commdpi.com

Table 2: Antifungal Activity of Selected Nicotinamide Derivatives

Compound Fungal Species MIC (µg/mL) Reference(s)
Compound 16g Candida albicans SC5314 0.25 nih.gov
Compound 16g Fluconazole-resistant C. albicans (6 strains) 0.125 - 1 nih.gov
Nicotinamide derivatives (2) and (3) Fusarium culmorum 10 (Lowest Disease Index) mdpi.com
N-(thiophen-2-yl) nicotinamide derivative (4f) Pseudoperonospora cubensis 100-200 mg/L (70-79% control efficacy) mdpi.com

Inhibition of Adenylate-Forming Enzymes in Pathogen Biosynthesis (e.g., MbtA)

Adenylate-forming enzymes are a large superfamily involved in diverse and essential biochemical pathways in pathogens, including the biosynthesis of siderophores, which are crucial for iron acquisition. nih.govadelaide.edu.au MbtA, a salicylate (B1505791) adenylation enzyme from Mycobacterium tuberculosis, is a key enzyme in the mycobactin (B74219) siderophore biosynthesis pathway and represents an attractive target for the development of new anti-tuberculosis drugs. adelaide.edu.aupharmgkb.org These enzymes catalyze the ATP-dependent activation of a carboxylic acid substrate to form a reactive acyl-adenylate intermediate. nih.gov

Currently, there is no direct scientific evidence in the available literature to suggest that this compound functions as an inhibitor of MbtA or other related adenylate-forming enzymes. Research on inhibitors for this enzyme class has primarily focused on analogs of the acyl-adenylate intermediate, such as acyl-sulfonyladenosines (acyl-AMS). nih.govadelaide.edu.au

P2Y12 Receptor Inhibition

The P2Y12 receptor is a G protein-coupled receptor found on the surface of platelets that plays a central role in platelet activation and aggregation when stimulated by adenosine (B11128) diphosphate (B83284) (ADP). drugbank.comnih.gov Consequently, P2Y12 receptor antagonists are a major class of antiplatelet drugs used to prevent thrombosis in cardiovascular diseases. drugbank.comnih.gov

Based on a review of the current scientific literature, there is no direct evidence to indicate that this compound acts as an inhibitor of the P2Y12 receptor. The known antagonists of this receptor, such as clopidogrel, prasugrel, and ticagrelor, are structurally distinct from nicotinamide derivatives. nih.gov While some 2-thio-substituted nucleotide analogs are known to interact with P2Y receptors, this is a different chemical class from this compound. For instance, a structure of the P2Y12 receptor in complex with an antagonist containing a 2-methylnicotinate moiety has been identified, but this is part of a significantly larger and different chemical entity. nih.gov

Structure Activity Relationship Sar Studies

Influence of Thioalkyl Substituent Variations on Potency and Selectivity

The nature of the thioalkyl substituent at the 2-position of the nicotinamide (B372718) core has a profound impact on the biological activity of this class of compounds. Research into a series of 2-(alkylthio)nicotinamides has demonstrated a clear correlation between the length and nature of the alkyl chain and the compound's antitubercular potency.

A study by Kumar et al. (2011) investigated the antitubercular activity of 4,6-dimethyl-2-(alkylthio)nicotinamides against Mycobacterium tuberculosis H37Rv. Their findings revealed that the potency of these compounds is significantly influenced by the length of the alkyl chain attached to the sulfur atom. An increase in the chain length of the alkyl group at the 2-position was found to tremendously increase the antitubercular activity of the molecules. google.com

The following table summarizes the antitubercular activity of various 2-(alkylthio)nicotinamide analogs, highlighting the effect of varying the thioalkyl substituent.

CompoundR (Alkyl Group)Minimum Inhibitory Concentration (MIC) in µg/mL
4aPropyl12.5
4bButyl12.5
4cPentyl6.25
4dHexyl6.25
Data sourced from Kumar et al. (2011).

These results suggest that lipophilicity, which increases with the lengthening of the alkyl chain, plays a crucial role in the antitubercular activity of these compounds, possibly by facilitating their transport across the mycobacterial cell wall.

Role of Nicotinamide Core Modifications and Pyridine (B92270) Ring Substitutions

Modifications to the nicotinamide core and substitutions on the pyridine ring are critical determinants of the biological activity of 2-(Propylthio)nicotinamide and its analogs. The inherent structure of the pyridine nucleus is recognized for its contribution to antitubercular activity. google.com

The amide group at the 3-position of the pyridine ring is a key feature. Studies have shown that the presence of the amide group, in conjunction with the substituted alkyl group at the 2-position, contributes significantly to the very good antituberculosis activity observed in the 4,6-dimethyl-2-(alkylthio)nicotinamide series. google.com

Furthermore, substitutions on the pyridine ring itself can modulate activity. For instance, the presence of dimethyl groups at the 4 and 6 positions of the pyridine ring in the series studied by Kumar et al. (2011) was a constant feature in the active compounds. google.com General studies on other nicotinamide derivatives have shown that the introduction of various substituents on the pyridine ring can significantly affect their affinity and efficacy for different biological targets. mdpi.com The electronic properties and size of these substituents can alter the molecule's interaction with its target enzyme or receptor. For example, the presence of electron-withdrawing or electron-donating groups can influence the pKa of the pyridine nitrogen and its ability to form hydrogen bonds. researchgate.net

Stereochemical Considerations and Enantioselectivity

Stereochemistry plays a pivotal role in the biological activity of many pharmaceutical compounds, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. However, based on a comprehensive review of the available scientific literature, there is no specific information regarding the stereochemical considerations or enantioselectivity of this compound.

While the sulfur atom in this compound is not a stereocenter, the introduction of chiral centers elsewhere in the molecule, for instance, through modification of the propyl chain or the nicotinamide core, would necessitate an evaluation of the activity of individual stereoisomers. General principles of medicinal chemistry suggest that the three-dimensional arrangement of a molecule is critical for its interaction with biological targets, which are themselves chiral. acs.org The stereospecificity of enzymes involved in the metabolism of nicotinamide and related compounds is well-documented, further underscoring the potential importance of stereochemistry in the activity of its derivatives. nih.gov

Future research into analogs of this compound that incorporate chiral elements would be essential to fully elucidate the impact of stereochemistry on their therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For nicotinamide derivatives, including those with thioether substituents, QSAR studies have been employed to predict antitubercular activity and guide the design of new, more potent analogs. nih.govnih.gov

These models typically use a variety of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its topological, electronic, and steric properties. ijdvl.com By correlating these descriptors with the observed biological activity (e.g., MIC values), a predictive model can be developed.

For instance, in the context of antitubercular agents, QSAR studies on nicotinamide and isonicotinamide (B137802) derivatives have highlighted the importance of descriptors related to the molecule's shape, size, and electronic distribution for their activity against Mycobacterium tuberculosis. nih.govnih.gov These studies can reveal which structural features are positively or negatively correlated with activity, thereby providing a rational basis for lead optimization. While a specific QSAR model solely for this compound has not been detailed in the available literature, the principles and findings from related nicotinamide derivatives are highly applicable.

Pharmacophore Development and Ligand Design Principles

Pharmacophore modeling is a crucial aspect of rational drug design that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to bind to a specific biological target and elicit a biological response. For antitubercular drug discovery, pharmacophore models have been developed based on known active compounds, including nicotinamide derivatives, to guide the design of new inhibitors. kcl.ac.ukgoogle.com

A pharmacophore model for antitubercular nicotinamide analogs would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all positioned in a specific spatial arrangement. The amide group of the nicotinamide core, for example, can act as both a hydrogen bond donor and acceptor. The thioether linkage and the propyl group in this compound contribute to the hydrophobic character of the molecule.

Pharmacokinetics, Biotransformation, and Biodistribution

Absorption and Bioavailability

Absorption refers to the process by which a compound enters the bloodstream, and bioavailability is the fraction of an administered dose that reaches the systemic circulation. Key parameters determined in this phase of study include the rate and extent of absorption. Factors influencing these parameters include the compound's physicochemical properties (such as solubility and permeability) and the route of administration.

Data on the absorption and bioavailability of 2-(Propylthio)nicotinamide are not currently available. Future research would need to conduct studies, likely beginning with in vitro models such as Caco-2 cell permeability assays, followed by in vivo studies in animal models to determine these fundamental pharmacokinetic parameters.

Metabolic Fate and Metabolite Identification (e.g., in vitro, in vivo)

For sulfur-containing compounds like this compound, potential metabolic pathways could involve oxidation of the sulfur atom to form sulfoxides and sulfones, as well as cleavage of the propylthio group. Studies on a related compound, thionicotinamide (B1219654), have shown that it undergoes metabolism to inorganic sulfate (B86663) and thionicotinamide S-oxide. Desulfuration to form nicotinamide (B372718), which is then methylated, is another observed pathway for thionicotinamide. However, it is crucial to note that these are speculative pathways for this compound, and dedicated in vitro studies using liver microsomes or hepatocytes, followed by in vivo metabolite profiling, would be necessary for confirmation.

Currently, there are no published studies identifying the metabolic fate or metabolites of this compound.

Elimination and Excretion Pathways

Elimination involves the removal of a compound and its metabolites from the body. The primary routes of excretion are through the kidneys into urine and through the liver into bile and feces. The rate of elimination, often expressed as the elimination half-life, is a key determinant of the dosing frequency of a drug.

To determine the elimination and excretion pathways of this compound, researchers would need to conduct studies that measure the concentration of the parent compound and its metabolites in urine and feces over time after administration.

Specific data on the elimination and excretion of this compound are not available in the current scientific literature.

Blood-Brain Barrier Permeability and Central Nervous System (CNS) Distribution

The blood-brain barrier (BBB) is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS). The ability of a compound to cross the BBB is a critical factor for drugs targeting the CNS. While some nicotinamide derivatives have been investigated for their potential to cross the BBB, this property is highly dependent on the specific chemical structure.

Predictive in silico models could offer a preliminary assessment of the likelihood of this compound crossing the BBB. However, definitive evidence would require in vitro BBB models (such as co-cultures of endothelial cells, pericytes, and astrocytes) and in vivo studies in animals, measuring the concentration of the compound in the brain tissue.

There is currently no experimental data on the blood-brain barrier permeability or CNS distribution of this compound.

Toxicological Profiling and Safety Assessment

In Vitro Cytotoxicity in Non-Malignant Cell Lines

Specific studies evaluating the in vitro cytotoxicity of 2-(Propylthio)nicotinamide in non-malignant cell lines have not been identified in the published literature.

However, studies on related nicotinamide (B372718) compounds provide some insights. High concentrations of nicotinamide, the parent compound, can induce cell death; for example, doses exceeding 20 mM have been shown to cause apoptosis in cultured cells. nih.gov The half-inhibitory concentration (IC50) for nicotinamide has been reported as 21.5 mM. nih.gov Some nicotinamide derivatives have demonstrated toxicity toward normal human cell lines, such as the human embryonic kidney cell line HEK293, at concentrations around 100 µM. semanticscholar.orgrsc.org

Furthermore, certain metabolites of nicotinamide have shown selective cytotoxicity. The ribosylated pyridone metabolite, 4-pyridone-3-carboxamide riboside (4PYR), was found to be cytotoxic to human liver cancer cells (HepG3) but not to human embryonic kidney cells (HEK293T). mdpi.com This suggests that cellular susceptibility to nicotinamide-related compounds can be cell-type specific.

Acute and Repeated-Dose Toxicity Studies in Preclinical Models

There is a lack of publicly available data on the acute and repeated-dose toxicity of this compound in preclinical models. fishersci.com No specific median lethal dose (LD50) or No-Observed-Adverse-Effect Level (NOAEL) values have been established for this compound.

For the parent compound, nicotinamide, the acute oral toxicity is considered very low in rodents, with reported LD50 values ranging from 2.5 to 7 g/kg of body weight. nih.govepa.govoecd.org In a 28-day repeated-dose oral toxicity study in rats, the NOAEL for nicotinamide was determined to be 215 mg/kg body weight/day, based on minor effects on the liver and spleen observed at higher doses. epa.govoecd.org

The table below summarizes the acute toxicity data for the related compound, nicotinamide.

CompoundSpeciesRoute of AdministrationLD50 (mg/kg)Reference(s)
NicotinamideMiceOral2,500 nih.gov
NicotinamideMiceIntraperitoneal2,050 nih.gov
NicotinamideRodentsOral3,000 - 7,000 epa.govoecd.org
NicotinamideRabbitsDermal>2,000 epa.govoecd.org

Genotoxicity and Mutagenicity Assessments

Specific genotoxicity and mutagenicity assessments for this compound are not available in the scientific literature. fishersci.com

In contrast, the parent compound, nicotinamide, has been evaluated in several genotoxicity assays and is generally considered to be non-mutagenic. oecd.org It did not induce mutations in bacterial reverse mutation assays (Ames test), nor did it cause chromosomal damage in mammalian cells or clastogenic effects in an in vivo micronucleus test. oecd.orgnih.gov Similarly, nicotinamide riboside, another form of vitamin B3, was found to be non-genotoxic in a standard battery of tests.

Target Organ Toxicity and Adverse Effects (e.g., gastrointestinal, hepatic, renal, hematological, neurological, immune)

The primary target organ identified for this compound in cases of single exposure is the respiratory system, with the potential to cause respiratory irritation. fishersci.comchemicalbook.com Information regarding target organ toxicity from repeated or long-term exposure is not available. fishersci.com

Studies on structurally related compounds and nicotinamide metabolites provide some indications of potential target organs:

Hepatic: High doses of nicotinamide and its derivatives have been associated with hepatotoxicity. nih.goveuropa.eu In a 4-week study, rats treated with nicotinamide showed increased liver weight and mild centrilobular hypertrophy, considered an adaptive response. epa.govoecd.org

Renal: Certain nicotinamide metabolites are recognized as uremic toxins, accumulating in cases of renal failure. t3db.canih.govnih.gov

Hematological: In a rat study, high-dose nicotinamide was associated with extramedullary hematopoiesis (blood cell production outside the bone marrow) in females. epa.govoecd.org Thrombocytopenia (low platelet count) has been reported in dialysis patients treated with high doses of nicotinamide. nih.govmdpi.com

Gastrointestinal, Bone Marrow, and Immune System: Non-clinical toxicology studies of Ticagrelor, a drug that contains a propylthio group but is structurally distinct from this compound, indicated the gastrointestinal tract, liver, bone marrow, and immune system as target organs of toxicity. fda.gov

Cellular Toxicity of Nicotinamide Metabolites

While data on this compound itself is sparse, the cellular toxicity of various nicotinamide metabolites is well-documented. Several nicotinamide derivatives are classified as uremic toxins, which accumulate in patients with chronic kidney disease and contribute to cellular dysfunction. t3db.canih.gov

Key metabolites and their toxic mechanisms include:

N1-methyl-2-pyridone-5-carboxamide (2PY) and N1-methyl-4-pyridone-3-carboxamide (4PY): These are major end products of nicotinamide degradation. nih.govhmdb.cawikipedia.org In elevated concentrations, they are considered uremic toxins that contribute to increased oxidative stress. t3db.cat3db.ca Their toxicity is partly attributed to the inhibition of poly (ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme in DNA repair and cellular stress responses. t3db.caresearchgate.net These metabolites are also thought to stimulate reactive oxygen species production through the enzyme NADPH oxidase. t3db.cat3db.ca

Ribosylated Pyridones: Metabolites such as 4-pyridone-3-carboxamid-1-β-ribonucleoside (4PYR) and its phosphorylated forms (4PYMP, 4PYTP) have been identified. nih.gov 4PYR is actively absorbed by erythrocytes and metabolized, which may interfere with the function and lifespan of these cells. nih.gov It has also demonstrated cytotoxicity in liver cells. mdpi.com

The accumulation of these metabolites is linked to the pathophysiology of several conditions, particularly chronic kidney disease. t3db.canih.govmdpi.com

The table below details key nicotinamide metabolites and their associated cellular toxicities.

MetaboliteCommon AbbreviationAssociated Cellular ToxicityReference(s)
N1-methyl-2-pyridone-5-carboxamide2PYUremic toxin; inhibits PARP-1; increases oxidative stress. t3db.canih.govresearchgate.net
N1-methyl-4-pyridone-3-carboxamide4PYUremic toxin; increases oxidative stress. t3db.cabovinedb.cawikipedia.org
4-pyridone-3-carboxamid-1-β-ribonucleoside4PYRCytotoxic to liver cells; may interfere with erythrocyte function. mdpi.comnih.gov

Evaluation of Safety Margins and Risk Assessment

A formal risk assessment or the establishment of safety margins for this compound cannot be conducted due to the absence of essential toxicological data, such as a NOAEL from repeated-dose studies. fishersci.com The repeated assertion in safety data sheets that the toxicological properties have not been fully investigated underscores this data gap. fishersci.com

For comparative purposes, regulatory bodies have established safety levels for the parent compound, nicotinamide.

The European Food Safety Authority (EFSA) set a tolerable upper intake level for nicotinamide at 12.5 mg/kg body weight/day (approximately 900 mg/day for an adult). europa.eu

Human trials have suggested a NOAEL of approximately 25 mg/kg body weight/day. europa.eu

In a 28-day rat study, the NOAEL was 215 mg/kg body weight/day. oecd.org

These values for nicotinamide cannot be directly extrapolated to this compound. A comprehensive safety evaluation would require a full suite of toxicological studies to be performed on the compound itself.

Analytical Methods Development and Validation for 2 Propylthio Nicotinamide

The development and validation of robust analytical methods are fundamental for the chemical and pharmaceutical analysis of any compound. For 2-(Propylthio)nicotinamide, a nicotinamide (B372718) derivative, these methods are essential to confirm its identity, purity, and quantity in various samples, including bulk material and biological fluids. This section details the methodologies used for its analysis, from chromatographic and spectroscopic techniques to the implementation of modern quality paradigms.

Computational and in Silico Approaches

Molecular Modeling and Docking Studies for Target Interactions

Molecular modeling and docking are fundamental computational techniques used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or nucleic acid. While specific docking studies for 2-(Propylthio)nicotinamide are not widely available in public literature, the methodology can be understood from studies on structurally related nicotinamide (B372718) derivatives. These studies often target enzymes for which nicotinamide is a substrate or regulator, such as Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in NAD+ biosynthesis. nih.govnih.gov

The process involves:

Target Preparation: Obtaining the 3D structure of the target protein, often from crystallographic data in the Protein Data Bank (PDB).

Ligand Preparation: Generating a 3D conformation of the ligand, in this case, this compound.

Docking Simulation: Using algorithms to fit the ligand into the binding site of the target. The program samples a large number of possible conformations and orientations.

Scoring and Analysis: The potential binding modes are ranked using a scoring function that estimates the binding affinity. The resulting poses are analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For instance, in studies of NAMPT inhibitors, docking simulations have been crucial for identifying how compounds bind in the active site, mimicking the natural substrate, nicotinamide. nih.gov Similarly, docking nicotinamide derivatives into the active site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has been used to design novel anticancer agents. mdpi.com Such studies for this compound would provide valuable insights into its potential biological targets and mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For a series of nicotinamide analogs, a QSAR model could predict their activity based on calculated molecular descriptors.

The development of a QSAR model involves several steps:

Data Set Compilation: A set of molecules with known biological activity (e.g., IC50 values) is required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). nih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build a mathematical model that correlates the descriptors with the activity. nih.gov

Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. mdpi.commdpi.com

While no specific QSAR models for this compound were found, studies on other pyrimidine (B1678525) derivatives have successfully used QSAR to predict their inhibitory activity against targets like VEGFR-2. nih.gov A QSAR study on a series of compounds including this compound could help identify the key structural features—such as the nature of the thioether linkage or substitutions on the pyridine (B92270) ring—that are critical for its biological effects.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide detailed information about the behavior of molecules over time at an atomic level. researchgate.net For this compound, MD simulations can be used to understand its conformational flexibility, its interaction with solvent molecules, and the stability of its complex with a biological target. rsc.org

An MD simulation involves:

System Setup: The molecule (and its target, if applicable) is placed in a simulation box, typically filled with water molecules and ions to mimic physiological conditions.

Simulation Run: The forces on each atom are calculated, and Newton's equations of motion are solved to predict the positions and velocities of the atoms over a short time step. This process is repeated for millions of steps, simulating the system's evolution over nanoseconds or even microseconds.

Trajectory Analysis: The resulting trajectory is analyzed to extract information about the molecule's dynamics, conformational changes, and interactions.

Studies on nicotinamide derivatives have used MD simulations to investigate their kinetic properties and stability. rsc.org When applied to a ligand-protein complex, MD simulations can confirm the stability of the binding pose predicted by docking and provide insights into the free energy of binding. nih.govnih.gov For this compound, MD simulations could reveal its preferred conformations in solution and how it adapts its shape upon binding to a target.

Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)

In silico ADMET prediction is a crucial part of early-stage drug discovery, helping to identify potential liabilities of a compound before it enters preclinical development. nih.govnih.gov Various software tools and web servers are available to predict the ADMET properties of a molecule based on its structure. gjpb.deuniroma1.it

For this compound, a typical in silico ADMET profile would include predictions for:

Absorption: Properties like intestinal absorption, cell permeability (e.g., Caco-2), and oral bioavailability.

Distribution: Parameters such as plasma protein binding, blood-brain barrier penetration, and volume of distribution. gjpb.de

Metabolism: Prediction of metabolic stability and the primary sites of metabolism by cytochrome P450 enzymes.

Excretion: Predictions related to how the compound is cleared from the body.

Toxicity: Alerts for potential toxicities, such as mutagenicity, carcinogenicity, or cardiotoxicity.

These predictions are typically based on QSAR models or rule-based systems derived from large datasets of experimental data. nih.govsemanticscholar.org While a specific predicted ADMET profile for this compound is not available, predictions for its parent compound, nicotinamide, suggest it is readily absorbed and has low potential for bioaccumulation. oecd.org

Table 1: Predicted Physicochemical and ADMET-related Properties for Nicotinamide

PropertyPredicted Value/ClassificationSource
Water Solubility691-1000 g/L oecd.org
LogP (Octanol-Water Partition Coefficient)-0.38 oecd.org
BiodegradabilityReadily biodegradable oecd.org
Bioaccumulation PotentialLow (Calculated BCF 3.162) oecd.org
Acute Oral Toxicity (LD50, rat)3500 mg/kg bw oecd.org
Skin IrritationNot irritating oecd.org
Eye IrritationIrritating oecd.org

Virtual Screening and Lead Optimization

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. frontierspartnerships.orgpensoft.net If this compound were identified as a "hit" compound with interesting biological activity, it could serve as a starting point for lead optimization.

The virtual screening and lead optimization process can be summarized as follows:

Library Screening: A virtual library of compounds is docked into the binding site of a target protein. optibrium.com The top-scoring compounds are selected for further investigation.

Hit-to-Lead: The initial hits are evaluated for their drug-like properties. Analogs of the most promising hits are often synthesized and tested.

Lead Optimization: The lead compound (e.g., a derivative of this compound) is systematically modified to improve its potency, selectivity, and ADMET properties. Computational modeling plays a key role in this iterative process, suggesting modifications and predicting their effects.

Translational Prospects and Future Research Directions

Development of Next-Generation Nicotinamide (B372718) Thio-Analogs with Enhanced Efficacy and Selectivity

The development of next-generation analogs of 2-(Propylthio)nicotinamide is a crucial step towards improving its therapeutic potential. The goal is to synthesize new chemical entities with enhanced efficacy, greater selectivity, and improved pharmacokinetic properties. This involves a multi-pronged approach that combines computational modeling with synthetic chemistry.

Structure-Activity Relationship (SAR) Studies: A deep understanding of the relationship between the chemical structure of this compound and its biological activity is fundamental. By systematically modifying different parts of the molecule, researchers can identify the key structural features responsible for its therapeutic effects. For instance, altering the length and branching of the alkylthio chain or substituting different groups on the pyridine (B92270) ring could lead to compounds with increased potency and selectivity.

Computational and In-Silico Design: Advanced computational tools can be employed to design and screen virtual libraries of novel nicotinamide thio-analogs. tesisenred.net Molecular docking studies can predict the binding affinity of these virtual compounds to their biological targets, helping to prioritize the most promising candidates for synthesis. tesisenred.net This in-silico approach can significantly accelerate the drug discovery process and reduce the reliance on costly and time-consuming experimental screening.

Novel Synthetic Methodologies: The development of efficient and scalable synthetic routes is essential for the production of these next-generation analogs. acs.org Researchers are exploring new catalytic methods and multicomponent reactions to streamline the synthesis of these complex molecules, making them more accessible for further investigation. tesisenred.netacs.org

Synergistic Combination Therapies with Existing Therapeutic Agents

Combining this compound with existing therapeutic agents holds the potential to achieve synergistic effects, leading to improved treatment outcomes and potentially overcoming drug resistance. frontiersin.orgnih.govnih.govgoogle.com

Rationale for Combination Therapy: The rationale behind combination therapy is to target multiple pathways involved in the disease process simultaneously. For example, in cancer, combining this compound with a conventional chemotherapeutic agent could enhance the cancer-killing effect while minimizing side effects. nih.gov The combination of drugs that have independent efficacy in a particular disease can increase the likelihood of a positive response in patients. aacr.org

Preclinical and Clinical Evaluation: The efficacy of combination therapies needs to be rigorously evaluated in preclinical models before moving on to clinical trials. nih.gov These studies will help to determine the optimal drug ratios and dosing schedules to maximize synergy and minimize toxicity. Computational models are also being developed to predict synergistic drug combinations, which can help prioritize experimental testing. frontiersin.org

Table 1: Potential Combination Therapies

Therapeutic AreaExisting AgentPotential Synergistic Mechanism
CancerChemotherapy, Targeted therapy, ImmunotherapyEnhanced apoptosis, Overcoming drug resistance, Modulation of the tumor microenvironment
Neurodegenerative DiseasesCholinesterase inhibitors, NMDA receptor antagonistsNeuroprotection, Reduced neuroinflammation, Improved cognitive function
Inflammatory DiseasesNSAIDs, CorticosteroidsEnhanced anti-inflammatory effects, Reduced side effects

Exploration of Novel Therapeutic Applications Beyond Current Scope

The unique pharmacological profile of this compound suggests that it may have therapeutic applications beyond its currently investigated uses.

New Disease Areas: Researchers are exploring the potential of this compound in a wide range of diseases, including metabolic disorders, cardiovascular diseases, and rare genetic conditions. google.com The broad-spectrum activity of this compound makes it an attractive candidate for repositioning in new therapeutic areas.

Emerging Targets: The identification of new biological targets for this compound could open up new avenues for drug development. nih.govnih.gov For example, if the compound is found to modulate the activity of a previously unknown enzyme or receptor, this could lead to the development of entirely new classes of drugs.

Challenges and Opportunities in Preclinical and Clinical Development

The transition from a promising preclinical compound to an approved drug is a long and challenging process. texilajournal.com

Overcoming a "Valley of Death": One of the biggest challenges in drug development is the so-called "valley of death," the gap between promising preclinical findings and successful clinical trials. Many compounds that show efficacy in animal models fail to translate to humans due to differences in physiology and metabolism. texilajournal.com

Biomarker Development: The identification of reliable biomarkers is crucial for monitoring the efficacy of this compound in clinical trials. Biomarkers can help to identify patients who are most likely to respond to treatment and can provide early evidence of drug activity.

Regulatory Hurdles: Navigating the complex regulatory landscape is another significant challenge. nih.gov Rigorous safety and efficacy data are required to gain approval from regulatory agencies such as the FDA.

Integration of Multi-Omics Data for Comprehensive Understanding

The integration of multi-omics data, including genomics, proteomics, and metabolomics, can provide a comprehensive and holistic understanding of the biological effects of this compound. nih.govfrontiersin.orgjci.orgmdpi.comnih.gov

Systems Biology Approach: A systems biology approach can help to elucidate the complex molecular mechanisms underlying the therapeutic effects of the compound. jci.org By analyzing the changes in gene expression, protein levels, and metabolite concentrations in response to drug treatment, researchers can identify the key pathways and networks that are modulated by this compound. nih.govfrontiersin.org

Personalized Medicine: Multi-omics data can also be used to develop personalized medicine approaches. frontiersin.org By identifying the genetic and molecular signatures that are associated with drug response, it may be possible to tailor treatment to individual patients, maximizing efficacy and minimizing side effects.

Q & A

Basic: How can researchers synthesize and characterize 2-(Propylthio)nicotinamide to ensure reproducibility in academic studies?

Methodological Answer:
Synthesis protocols should follow strict stoichiometric control and purification steps, such as column chromatography or recrystallization, to isolate the compound. Characterization requires multi-modal validation:

  • Structural confirmation : Use 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to verify molecular integrity .
  • Purity assessment : Employ HPLC with UV detection (≥95% purity threshold) and differential scanning calorimetry (DSC) for thermal stability profiling .
  • Batch documentation : Record synthesis conditions (temperature, solvent ratios, reaction time) and reagent sources (manufacturer, purity grade) to enable replication .

Basic: What analytical techniques are critical for quantifying this compound in biological matrices during pharmacokinetic studies?

Methodological Answer:
For in vitro and in vivo quantification:

  • Chromatographic methods : Reverse-phase HPLC or UPLC coupled with tandem mass spectrometry (LC-MS/MS) for sensitivity in detecting low concentrations (LOD ≤ 10 ng/mL) .
  • Calibration standards : Prepare matrix-matched calibration curves using deuterated analogs (e.g., d3d_3-2-(Propylthio)nicotinamide) to correct for ion suppression/enhancement .
  • Validation parameters : Assess linearity (R2^2 ≥ 0.99), intra-/inter-day precision (CV < 15%), and recovery rates (80–120%) per FDA bioanalytical guidelines .

Advanced: How should researchers design experiments to investigate the enzymatic interactions of this compound while minimizing confounding variables?

Methodological Answer:

  • Controlled enzyme assays : Use recombinant enzymes (e.g., cytochrome P450 isoforms) in buffer systems (pH 7.4, 37°C) with NADPH cofactors. Include negative controls (heat-inactivated enzymes) and positive controls (known substrates/inhibitors) .
  • Kinetic analysis : Determine KmK_m, VmaxV_{max}, and IC50_{50} values via Michaelis-Menten plots and nonlinear regression. Account for non-specific binding using bovine serum albumin (BSA) blockers .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons and power analysis to justify sample sizes (α = 0.05, β = 0.2) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across preclinical studies?

Methodological Answer:

  • Meta-analysis : Systematically aggregate data from PubMed, Embase, and Web of Science using PRISMA guidelines. Apply inclusion/exclusion criteria (e.g., in vivo models, dose ranges) and assess heterogeneity via I2^2 statistics .
  • Subgroup stratification : Analyze data by experimental variables (e.g., species, administration route) to identify confounding factors. Use funnel plots to detect publication bias .
  • Mechanistic validation : Replicate conflicting studies under standardized conditions (e.g., identical cell lines, assay protocols) and perform dose-response profiling to confirm EC50_{50} discrepancies .

Basic: What strategies are recommended for conducting a systematic literature review on this compound’s molecular targets?

Methodological Answer:

  • Search strategy : Combine MeSH terms (e.g., "nicotinamide derivatives," "enzyme inhibitors") with Boolean operators in databases like PubMed, Scopus, and Cochrane Library. Limit results to peer-reviewed articles (2000–2025) .
  • PICOT framework : Define Population (e.g., enzyme systems), Intervention (this compound), Comparison (control/analogs), Outcome (binding affinity), and Time (acute vs. chronic exposure) to structure the review .
  • Critical appraisal : Use tools like CASP (Critical Appraisal Skills Programme) to evaluate study quality, focusing on blinding, randomization, and statistical methods .

Advanced: How can researchers optimize computational models to predict this compound’s metabolic pathways and off-target effects?

Methodological Answer:

  • In silico modeling : Employ molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) to predict binding modes with cytochrome P450 enzymes. Validate predictions with experimental KdK_d values .
  • ADME profiling : Use tools like SwissADME to estimate pharmacokinetic properties (logP, solubility) and PAINS filters to flag potential assay interference .
  • Network pharmacology : Integrate pathway analysis (KEGG, Reactome) to identify secondary targets and assess polypharmacology risks .

Basic: What ethical and reporting standards must be followed when publishing preclinical data on this compound?

Methodological Answer:

  • NIH guidelines : Report animal/cell line sources, housing conditions, and ethical approval IDs. Include ARRIVE checklist items for in vivo studies (e.g., sample size justification, randomization methods) .
  • Data transparency : Deposit raw datasets in repositories like Figshare or Zenodo. Disclose conflicts of interest (e.g., funding sources, patent filings) .
  • Reproducibility : Provide detailed supplementary methods (e.g., buffer compositions, instrument settings) and cite prior validation studies for assays .

Advanced: What experimental approaches are effective in elucidating the role of this compound in redox signaling pathways?

Methodological Answer:

  • Redox profiling : Measure intracellular ROS levels via fluorescent probes (e.g., DCFH-DA) and glutathione (GSH/GSSG) ratios using LC-MS. Correlate with NAD+^+/NADH quantification .
  • Gene silencing : Use CRISPR/Cas9 or siRNA to knock down suspected targets (e.g., Nrf2, SIRT1) and assess rescue effects in the presence of this compound .
  • Multi-omics integration : Combine transcriptomics (RNA-seq) and metabolomics (untargeted LC-MS) to map pathway perturbations and validate via qPCR/Western blot .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Propylthio)nicotinamide
Reactant of Route 2
Reactant of Route 2
2-(Propylthio)nicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.